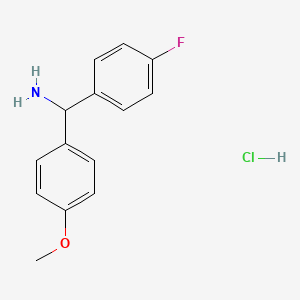

(4-Fluorophenyl)(4-methoxyphenyl)methanamine hydrochloride

Description

(4-Fluorophenyl)(4-methoxyphenyl)methanamine hydrochloride is a secondary amine hydrochloride salt characterized by two aromatic substituents: a 4-fluorophenyl group and a 4-methoxyphenyl group attached to a central methanamine core. This compound is of interest in medicinal chemistry due to the pharmacological relevance of aryl-substituted methanamine derivatives, particularly in central nervous system (CNS) targeting agents.

Properties

IUPAC Name |

(4-fluorophenyl)-(4-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO.ClH/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10;/h2-9,14H,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTQZMCYYHIXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(4-methoxyphenyl)methanamine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with 4-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired amine product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(4-methoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or methoxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products .

Major Products Formed

Major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Fluorophenyl)(4-methoxyphenyl)methanamine hydrochloride is widely used in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and receptor binding.

Medicine: As a potential therapeutic agent in drug development.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(4-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

- Aromatic vs.

- Substituent Impact : The 4-fluorophenyl group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to the phenyl analog (logP ~2.2), enhancing blood-brain barrier penetration.

Physicochemical Properties

- Solubility: The target compound is slightly soluble in chloroform and methanol, similar to (4-Methoxyphenyl)(phenyl)methanamine hydrochloride. In contrast, thiadiazole derivatives show reduced solubility in polar solvents due to aromatic stacking.

- Molecular Weight : The target compound (MW 263.75 estimated) falls within the optimal range for CNS drugs (<400 Da), unlike bulkier analogs like [4'-Fluoro-biphenyl]methanamine (MW 255.69).

Pharmacological Activity

- GABA Transporter Inhibition: Derivatives like (4-Fluorophenyl)methanamine hydrochloride are reported as GABA reuptake inhibitors with analgesic effects. The target compound’s dual aryl groups may enhance selectivity for GABA transporters over monoamine targets.

- Antidepressant Potential: Structurally related compounds, such as sertraline hydrochloride (a tetralinamine derivative), demonstrate the importance of chlorine and fluorine substituents in serotonin reuptake inhibition.

Biological Activity

(4-Fluorophenyl)(4-methoxyphenyl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antioxidant, anticancer, and antimicrobial properties, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound features a fluorophenyl and a methoxyphenyl group attached to a methanamine backbone. Its molecular structure can be represented as follows:

- Molecular Formula: CHClFNO

- Molecular Weight: Approximately 255.71 g/mol

Antioxidant Activity

Recent studies have demonstrated that derivatives of phenylmethanamine compounds exhibit significant antioxidant properties. The antioxidant activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| Ascorbic Acid | 58.2 | |

| This compound | 79.62 | |

| N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 78.67 |

The compound's scavenging activity was found to be higher than that of ascorbic acid, indicating its potential as a natural antioxidant.

Anticancer Activity

The anticancer properties of this compound have also been investigated through various assays. Notably, it has shown cytotoxic effects against different cancer cell lines.

Table 2: Anticancer Activity Against Cell Lines

The results indicate that the compound exhibits a stronger cytotoxic effect on glioblastoma cells compared to breast cancer cells, suggesting its potential as a therapeutic agent in treating specific types of cancer.

Antimicrobial Activity

In addition to its antioxidant and anticancer properties, the compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies have indicated that modifications in the phenyl groups can enhance antibacterial efficacy.

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

These findings suggest that this compound possesses significant antimicrobial properties, making it a candidate for further development in antibiotic therapies.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:

- Study on Antioxidant Properties : A study demonstrated that derivatives with similar structures exhibited enhanced antioxidant activities compared to established antioxidants like vitamin C, supporting their use in preventing oxidative stress-related diseases .

- Anticancer Research : Research involving phenylmethanamine derivatives showed promising results in inhibiting tumor growth in animal models, suggesting that these compounds could be further explored for their anticancer potential .

- Antimicrobial Efficacy : Investigations into the antibacterial activity of related compounds revealed significant inhibitory effects against drug-resistant strains of bacteria, indicating a potential role in addressing antibiotic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.